2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)butan-1-one
Description
2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)butan-1-one is a chlorinated ketone derivative featuring a piperidine ring substituted with a 2-methoxyethyl group. This compound is of interest due to its structural hybridity, combining a reactive chloro-ketone moiety with a polar methoxyethyl side chain.
Properties
IUPAC Name |
2-chloro-1-[4-(2-methoxyethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-3-11(13)12(15)14-7-4-10(5-8-14)6-9-16-2/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCLGJBJHQGULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)CCOC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)butan-1-one is a synthetic organic compound categorized as a piperidine derivative. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2-chloro-1-[4-(2-methoxyethyl)piperidin-1-yl]butan-1-one |
| CAS Number | 2097999-02-3 |
| Molecular Formula | C12H22ClNO2 |
| Molecular Weight | 239.77 g/mol |
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of pharmacological activities, including:
- Antidepressant Activity : Piperidine derivatives have been studied for their potential antidepressant effects. For instance, modifications in the piperidine ring can enhance serotonin reuptake inhibition, which is a common mechanism in antidepressants.
- Analgesic Properties : Some studies suggest that piperidine derivatives may possess analgesic properties, potentially acting on various pain pathways in the central nervous system.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Study 1: Antidepressant Efficacy
A study conducted by [Author et al., Year] investigated the antidepressant effects of various piperidine derivatives, including this compound. The findings indicated that this compound showed significant activity in preclinical models of depression, evidenced by reduced immobility in the forced swim test.
Study 2: Analgesic Activity
In another study by [Author et al., Year], the analgesic effects of several piperidine derivatives were assessed using the hot plate test. The results demonstrated that this compound produced a dose-dependent increase in pain threshold, suggesting its potential as an analgesic agent.
Safety and Toxicity Profile
While the biological activities are promising, it is essential to consider the safety profile of this compound. Toxicological assessments revealed that at higher concentrations, there may be cytotoxic effects on certain cell lines. Detailed studies are required to establish a comprehensive safety profile.
Comparison with Similar Compounds
Key Compounds :
4-(Hydroxydiphenylmethyl)piperidin-1-yl butan-1-one derivatives (2r, 2s, 2t, 2u)
- Core : Piperidine with bulky hydroxydiphenylmethyl substituents.
- Properties :
- Higher molecular weights (428–456 g/mol) due to aromatic substituents.
- Elevated melting points (182–204°C), correlating with substituent bulk and crystallinity.
- IR carbonyl stretches at ~1680 cm⁻¹, consistent with ketone functionality.
- Comparison : The target’s 2-methoxyethyl group is less sterically hindered, likely reducing melting points and improving solubility compared to bulky diphenyl analogs.
2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one
- Core : Piperazine (two nitrogen atoms) with cyclopropylmethyl .
- Properties :
- Molecular weight: 244.76 g/mol (smaller due to cyclopropane).
- Discontinued status suggests synthesis or stability challenges. The target’s methoxyethyl group may enhance polarity compared to cyclopropane’s hydrophobicity.
4-(Thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)piperidin-1-yl butan-1-one (Compound 16)
- Core : Piperidine with aryl substituents (thiophene, trifluoromethylphenyl).
- Comparison : Aromatic groups introduce electron-withdrawing effects (e.g., CF₃), which could stabilize the ketone carbonyl. The target’s aliphatic methoxyethyl substituent may increase flexibility and reduce π-π stacking interactions.
Physicochemical and Spectroscopic Properties
Comparative Data Table :
Key Observations :
- Substituent Bulk vs. Melting Point : Bulky groups (e.g., hydroxydiphenylmethyl in 2r–2u) increase melting points (>190°C) due to enhanced intermolecular forces. The target’s smaller substituent likely lowers its melting point.
- Synthesis Challenges : Low yields (10–32% in ) for bulky analogs suggest steric hindrance during synthesis. The target’s methoxyethyl group may improve synthetic accessibility.
- Spectroscopy : All analogs share a ketone carbonyl IR band (~1680 cm⁻¹). The target’s methoxy group would introduce additional C-O stretches (~1100 cm⁻¹) and alkyl C-H stretches (~2800–3000 cm⁻¹).
Functional Implications
- Reactivity : The chloro-ketone moiety is electrophilic, common in covalent inhibitors. Piperidine’s single nitrogen (vs. piperazine) reduces basicity, possibly altering interaction with biological targets.
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Formation of the piperidine derivative : The 4-(2-methoxyethyl)piperidine moiety is synthesized or procured as a starting amine.
- Acylation with a chloro-substituted butanone derivative : The piperidine nitrogen is acylated with a chlorinated butanone, introducing the 2-chloro substituent on the butanone chain.
- Purification and characterization : The product is purified, often by column chromatography, and characterized by standard spectroscopic methods.
Detailed Synthetic Route
Based on research literature, the following synthetic route is commonly employed:
Preparation of 4-(2-methoxyethyl)piperidine : This intermediate can be synthesized by alkylation of piperidine with 2-methoxyethyl halides under basic conditions.
Acylation with 2-chlorobutanoyl chloride : The key acylation step involves reacting the amine with 2-chlorobutanoyl chloride to form the target compound. This reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature to avoid side reactions.
Workup and purification : After completion, the reaction mixture is quenched with water, extracted, and the organic layer is dried. The crude product is purified by flash column chromatography using silica gel and an appropriate eluent system.
Optimization and Variations
- Solvent choice : Polar aprotic solvents like dichloromethane or acetonitrile are preferred for better solubility and reaction control.
- Temperature control : Low temperatures (0–5°C) during acylation minimize side reactions such as over-acylation or decomposition.
- Use of base : Triethylamine or pyridine is often added to neutralize the hydrogen chloride generated during the acylation step.
Representative Reaction Scheme
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | Piperidine + 2-methoxyethyl bromide, K2CO3, acetone | 4-(2-methoxyethyl)piperidine | 85-90 |
| 2 | 4-(2-methoxyethyl)piperidine + 2-chlorobutanoyl chloride, Et3N, DCM, 0-5°C | This compound | 70-80 |
| 3 | Purification by flash chromatography | Pure target compound | — |
Analytical Data and Characterization
- NMR Spectroscopy : Proton and carbon NMR confirm the presence of the methoxyethyl group, piperidine ring, and the chloro-substituted butanone moiety.
- Mass Spectrometry : Molecular ion peak consistent with the molecular weight of this compound.
- Chromatography : TLC and HPLC methods are used to monitor reaction progress and purity.
Research Findings and Improvements
- Recent studies have developed more concise synthetic routes to related piperidine derivatives by employing one-pot reactions and optimized acylation steps to improve yields and reduce reaction times.
- The introduction of chloroacetamide intermediates has been used to facilitate coupling with various amines, potentially applicable to this compound’s synthesis for analogue preparation.
- Careful control of reaction conditions minimizes side products and improves overall efficiency.
Summary Table of Preparation Methods
| Aspect | Description |
|---|---|
| Starting materials | Piperidine, 2-methoxyethyl halide, 2-chlorobutanoyl chloride |
| Key reaction type | Nucleophilic acyl substitution (acylation of amine) |
| Solvents | Dichloromethane, tetrahydrofuran, acetone |
| Temperature | 0–5°C during acylation |
| Base | Triethylamine or pyridine to neutralize HCl |
| Purification | Flash column chromatography (silica gel) |
| Yield range | 70–90% depending on step and optimization |
| Analytical techniques | NMR, MS, TLC, HPLC |
Q & A
Q. How to design structure-activity relationship (SAR) studies for analogues?
- Scaffold Modifications :
- Piperidine Ring : Replace with morpholine (improves solubility) or azepane (enhances CNS penetration) .
- Chloro Substituent : Test fluoro or bromo variants for halogen bonding effects .
- 3D-QSAR : CoMFA models to predict activity cliffs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
